1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is a complex heterocyclic compound that features a thiophene ring fused with a spiro piperidine-pyrrolopyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Spiro Compound Formation: The spiro linkage is formed by cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring and exhibit various pharmacological properties.
Pyrrolopyridine Derivatives: Compounds with similar spiro structures that are used in medicinal chemistry for their bioactive properties.
Uniqueness
1’-(Thiophen-2-YL)spiro[piperidine-4,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one hydrochloride is unique due to its complex spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16ClN3OS |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1'-thiophen-2-ylspiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride |
InChI |
InChI=1S/C15H15N3OS.ClH/c19-14-15(5-8-16-9-6-15)13-11(3-1-7-17-13)18(14)12-4-2-10-20-12;/h1-4,7,10,16H,5-6,8-9H2;1H |
InChI Key |
AIWXJIFZFVFMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=N3)N(C2=O)C4=CC=CS4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.